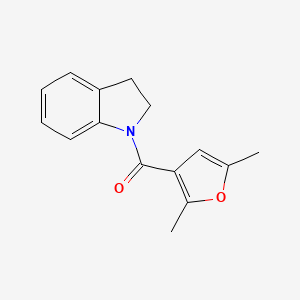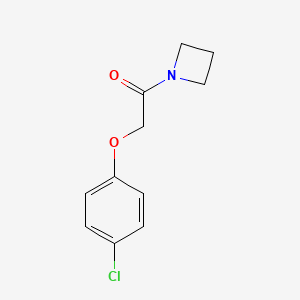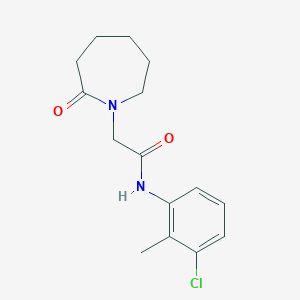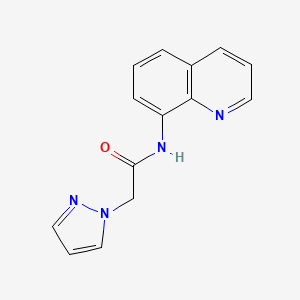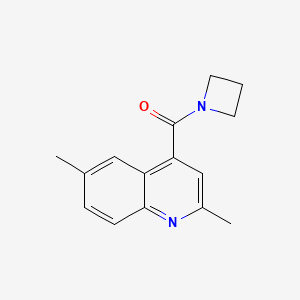
N-cyclopropyl-2-hydroxy-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-hydroxy-4-methylbenzamide (CHMB) is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the pharmaceutical industry due to its unique chemical structure and properties.
Applications De Recherche Scientifique
N-cyclopropyl-2-hydroxy-4-methylbenzamide has shown potential applications in the field of scientific research, particularly in the pharmaceutical industry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, N-cyclopropyl-2-hydroxy-4-methylbenzamide has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-hydroxy-4-methylbenzamide is not fully understood. However, it has been suggested that N-cyclopropyl-2-hydroxy-4-methylbenzamide may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, the inhibition of COX enzymes by N-cyclopropyl-2-hydroxy-4-methylbenzamide may contribute to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-2-hydroxy-4-methylbenzamide can reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models. Additionally, N-cyclopropyl-2-hydroxy-4-methylbenzamide has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclopropyl-2-hydroxy-4-methylbenzamide is its ability to penetrate the blood-brain barrier, which makes it a potential drug candidate for the treatment of neurological disorders. However, one of the limitations of N-cyclopropyl-2-hydroxy-4-methylbenzamide is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-cyclopropyl-2-hydroxy-4-methylbenzamide. One of the potential areas of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-cyclopropyl-2-hydroxy-4-methylbenzamide. Additionally, further studies are needed to investigate the mechanism of action of N-cyclopropyl-2-hydroxy-4-methylbenzamide and its potential applications in the treatment of various diseases. Furthermore, the safety and toxicity of N-cyclopropyl-2-hydroxy-4-methylbenzamide need to be evaluated in preclinical and clinical studies before it can be considered for human use.
Conclusion:
In conclusion, N-cyclopropyl-2-hydroxy-4-methylbenzamide (N-cyclopropyl-2-hydroxy-4-methylbenzamide) is a chemical compound with potential applications in the pharmaceutical industry. Its unique chemical structure and properties make it a promising drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-hydroxy-4-methylbenzamide involves the reaction between 2-hydroxy-4-methylbenzoic acid and cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-cyclopropyl-2-hydroxy-4-methylbenzamide as a white crystalline solid with a melting point of 198-200°C.
Propriétés
IUPAC Name |
N-cyclopropyl-2-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-9(10(13)6-7)11(14)12-8-3-4-8/h2,5-6,8,13H,3-4H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCWZPZSFGIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-hydroxy-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

